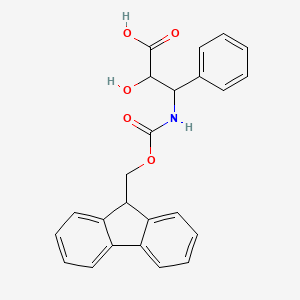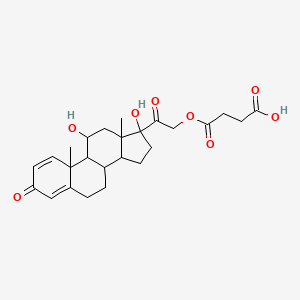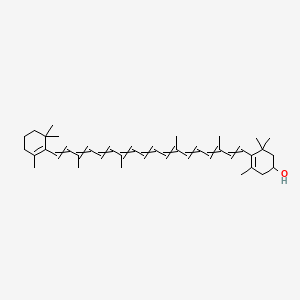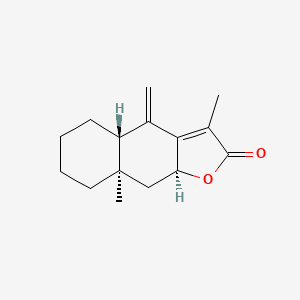
Atractylenolide-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atractylenolide-II is a sesquiterpene lactone compound derived from the rhizome of Atractylodes macrocephala, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Atractylenolide-II can be synthesized through various chemical reactions, including the oxidation of atractylenolide-I and the dehydration of atractylenolide-III . The synthetic routes often involve the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the dried rhizome of Atractylodes macrocephala. Advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Atractylenolide-II undergoes various chemical reactions, including:
Oxidation: Conversion to atractylenolide-III.
Dehydration: Conversion to atractylenolide-I.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation models.
Dehydration: Specific dehydration conditions to convert atractylenolide-III to atractylenolide-I.
Major Products:
Oxidation: Atractylenolide-III.
Dehydration: Atractylenolide-I.
Applications De Recherche Scientifique
Chemistry: Used as a model compound in studying sesquiterpene lactones.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Atractylenolide-II exerts its effects through various molecular targets and pathways:
Anti-Inflammatory Activity: Modulates oxidative stress, attenuates the inflammatory response, and activates anti-apoptotic signaling pathways.
Neuroprotective Activity: Protects the nervous system by inhibiting cell apoptosis and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
- Atractylenolide-I
- Atractylenolide-III
- 8-β-acetoxyl-atractylenolide III
- 8-β-methoxy-atractylenolide I
- Biatractylolide
- 8,9-epoxy-atractylenolide
- 4,15-epoxy-hydroxyatractylenolide
- Atractylenolide IV
- Hydroxy atractylodes
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1 |
Clé InChI |
WVOSZPPZKISKDJ-TYNCELHUSA-N |
SMILES isomérique |
CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O |
SMILES canonique |
CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


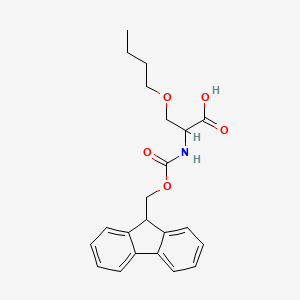
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

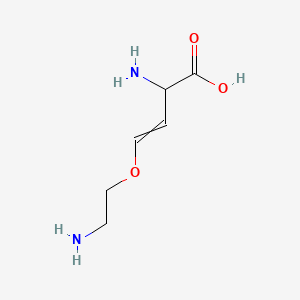
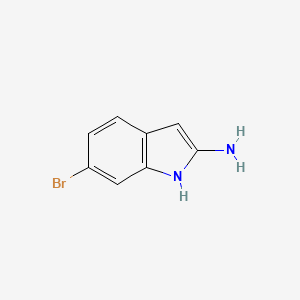
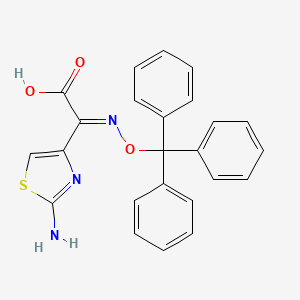
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)
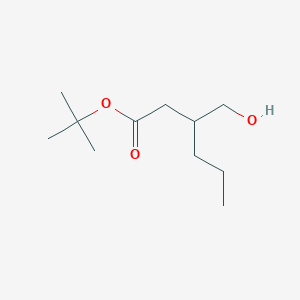
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
